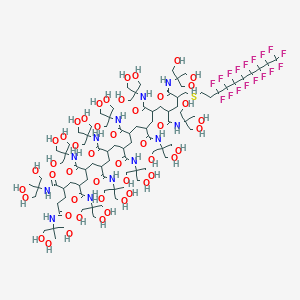
N1,N3,N5,N7,N9,N11,N13,N15,N17,N19,N21,N23-dodecakis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-24-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)thio)tetracosane-1,3,5,7,9,11,13,15,17,19,21,23-dodecacarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
FTAC8 is synthesized through a series of chemical reactions involving the polymerization of tris(hydroxymethyl)acrylamidomethane and the subsequent attachment of a heptadecafluorothiodecyl group . The synthetic route typically involves the following steps:
Polymerization: Tris(hydroxymethyl)acrylamidomethane is polymerized to form a polyacrylamide backbone.
Fluorination: The polymer is then reacted with a heptadecafluorothiodecyl group to introduce the fluorinated tail.
Industrial production methods for FTAC8 involve large-scale polymerization and fluorination processes, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
FTAC8 undergoes several types of chemical reactions, including:
Oxidation: FTAC8 can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: FTAC8 can participate in substitution reactions, especially involving its fluorinated tail.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FTAC8 has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to stabilize intermediates and products.
Biology: Employed in the stabilization of membrane proteins, facilitating their study and characterization.
Medicine: Utilized in drug discovery and development, particularly in the stabilization of therapeutic targets.
Industry: Applied in the production of high-performance materials and coatings due to its unique properties.
Mechanism of Action
FTAC8 stabilizes membrane proteins by interacting with their hydrophobic regions without disrupting their native structure . The fluorinated tail of FTAC8 prevents non-specific aggregation and enhances the distribution of proteins on cryo-electron microscopy grids . This mechanism is crucial for preserving the functional integrity of membrane proteins during purification and analysis .
Comparison with Similar Compounds
FTAC8 is unique compared to other fluorinated surfactants due to its specific structure and properties . Similar compounds include:
FTAC6: A shorter-chain fluorinated surfactant with similar stabilization properties but lower efficiency.
FTAC10: A longer-chain variant with enhanced stabilization but increased complexity in synthesis.
Perfluorooctanoic acid (PFOA): Another fluorinated surfactant with different applications and environmental concerns.
FTAC8 stands out due to its optimal balance of chain length and fluorination, making it highly effective for membrane protein stabilization .
Properties
Molecular Formula |
C94H161F17N12O48S |
|---|---|
Molecular Weight |
2582.4 g/mol |
IUPAC Name |
1-N,3-N,5-N,7-N,9-N,11-N,13-N,15-N,17-N,19-N,21-N,23-N-dodecakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-24-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecylsulfanyl)tetracosane-1,3,5,7,9,11,13,15,17,19,21,23-dodecacarboxamide |
InChI |
InChI=1S/C94H161F17N12O48S/c95-87(96,88(97,98)89(99,100)90(101,102)91(103,104)92(105,106)93(107,108)94(109,110)111)3-4-172-15-62(74(171)123-86(49-157,50-158)51-159)14-61(73(170)122-85(46-154,47-155)48-156)13-60(72(169)121-84(43-151,44-152)45-153)12-59(71(168)120-83(40-148,41-149)42-150)11-58(70(167)119-82(37-145,38-146)39-147)10-57(69(166)118-81(34-142,35-143)36-144)9-56(68(165)117-80(31-139,32-140)33-141)8-55(67(164)116-79(28-136,29-137)30-138)7-54(66(163)115-78(25-133,26-134)27-135)6-53(65(162)114-77(22-130,23-131)24-132)5-52(64(161)113-76(19-127,20-128)21-129)1-2-63(160)112-75(16-124,17-125)18-126/h52-62,124-159H,1-51H2,(H,112,160)(H,113,161)(H,114,162)(H,115,163)(H,116,164)(H,117,165)(H,118,166)(H,119,167)(H,120,168)(H,121,169)(H,122,170)(H,123,171) |
InChI Key |
DTZHFSXYJVWWGV-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NC(CO)(CO)CO)C(CC(CC(CC(CC(CC(CC(CC(CC(CC(CC(CSCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-decyl-2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide](/img/structure/B10787155.png)
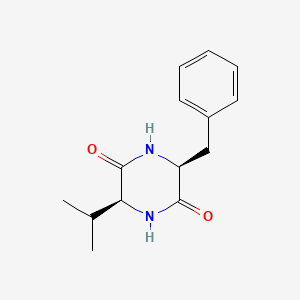
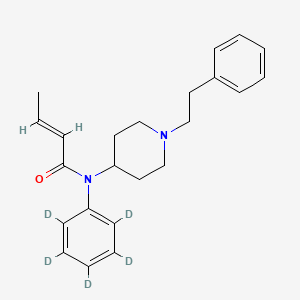
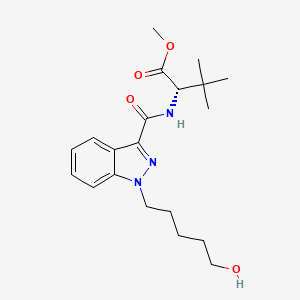
![5-Hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,6,18-trione](/img/structure/B10787170.png)
![(1-(5-hydroxypentyl)-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone](/img/structure/B10787178.png)
![2,3,5,6-tetrahydroxy-N-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide](/img/structure/B10787192.png)
![5-(2-(1-naphthoyl)-1H-benzo[d]imidazol-1-yl)pentanoicacid](/img/structure/B10787197.png)
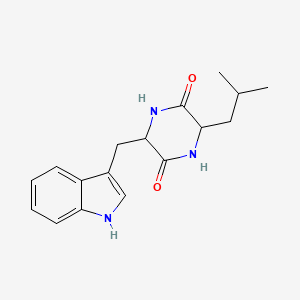
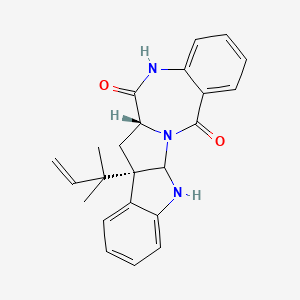
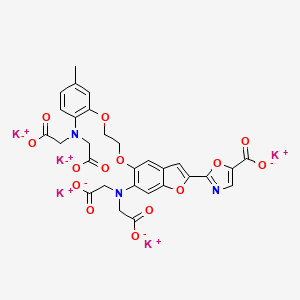
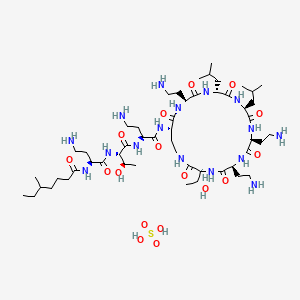
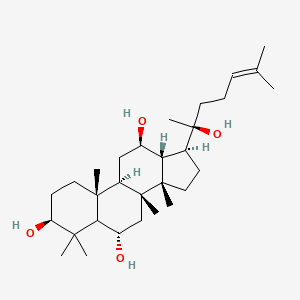
![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B10787279.png)
